molecular formula C20H24NO4+ B1675912 Magnoflorine CAS No. 2141-09-5

Magnoflorine

Cat. No.: B1675912
CAS No.: 2141-09-5
M. Wt: 342.4 g/mol
InChI Key: YLRXAIKMLINXQY-ZDUSSCGKSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Magnoflorine, a quaternary aporphine alkaloid, is known to interact with several targets in the body. It has been found to target Toll-like receptor 4 (TLR4) and MAPK8 genes . It also interacts with the GABAergic system , and has been identified as an inhibitor of NF-κB activation and an agonist at the β2-adrenergic receptor .

Mode of Action

This compound’s interaction with its targets leads to a variety of changes in cellular function. For instance, it enhances the upregulation of TNF-α, IL-1β, and PGE2 production as well as COX-2 protein expression . It also prompts the mRNA transcription level of these pro-inflammatory mediators .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances the NF-κB activation by prompting p65, IκBα, and IKKα/β phosphorylation as well as IκBα degradation . Additionally, this compound treatments concentration-dependently augment the phosphorylation of JNK, ERK, and p38 MAPKs as well as Akt .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has low bioavailability and high absorption and elimination rates . The presence of other compounds (eg, berberine) in herbal medicines could reduce the absorption and removal rates of this compound and increase its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It inhibits proliferation, induces apoptosis, and inhibits cell cycle in S/G2 phases in a dose-dependent manner . It also has a triglycerides reducing effect in a dose-dependent manner .

Biochemical Analysis

Biochemical Properties

Magnoflorine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound acts as an α-tyrosinase inhibitor, which is significant in the context of melanin synthesis . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. It also interacts with inflammatory mediators, thereby exerting anti-inflammatory effects . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing physiological processes.

Cellular Effects

This compound exerts a range of effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . In neuronal cells, this compound exhibits neuroprotective effects by enhancing cell survival and reducing apoptosis . Furthermore, this compound’s anti-diabetic properties are attributed to its ability to improve insulin sensitivity and regulate glucose metabolism in adipocytes and hepatocytes .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors and enzymes, modulating their activity. For instance, this compound inhibits α-tyrosinase by binding to its active site, thereby reducing melanin synthesis . Additionally, this compound modulates the expression of genes involved in inflammation, oxidative stress, and apoptosis, contributing to its diverse pharmacological effects . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its bioactivity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can exert sustained anti-inflammatory, antioxidant, and neuroprotective effects, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as reducing inflammation, enhancing insulin sensitivity, and protecting against oxidative stress . At high doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, emphasizing the importance of optimizing dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of this compound, facilitating its excretion . Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism . These interactions highlight the compound’s potential impact on metabolic homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its passive diffusion across cell membranes . Additionally, transporters such as P-glycoprotein may influence the intracellular accumulation and distribution of this compound . The compound’s localization within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . Additionally, this compound may be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals . These interactions can influence the compound’s bioactivity and therapeutic potential, highlighting the importance of understanding its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnoflorine can be synthesized through a series of enzymatic steps. It is metabolically derived from (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloid structural subgroups . The synthetic route involves:

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. For instance, this compound can be isolated from the roots of Berberis cretica L. using counter-current partition chromatography (CPC) . Another method involves pressurized liquid extraction from pulverized plant roots using methanol .

Chemical Reactions Analysis

Types of Reactions: Magnoflorine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Comparison with Similar Compounds

Magnoflorine is compared with other similar compounds such as berberine, palmatine, and jatrorrhizine:

Properties

IUPAC Name

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRXAIKMLINXQY-ZDUSSCGKSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943972
Record name Magnoflorine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2141-09-5
Record name (+)-Magnoflorine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2141-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Magnoflorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnoflorine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAGNOFLORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI8K6962K4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnoflorine
Reactant of Route 2
Magnoflorine
Reactant of Route 3
Magnoflorine
Reactant of Route 4
Magnoflorine
Reactant of Route 5
Magnoflorine
Reactant of Route 6
Magnoflorine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.